molecular formula C9H7BrF4O B2782844 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene CAS No. 2230803-67-3

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene

Cat. No. B2782844
CAS RN: 2230803-67-3
M. Wt: 287.052
InChI Key: PNWUORYFLSJCJN-UHFFFAOYSA-N
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Description

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a chemical compound . It is also known as Benzene, 1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluoro .


Synthesis Analysis

The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be achieved by using 1-Bromo-2-(trifluoromethoxy)ethane as a starting material . The bromo(trifluoromethoxy)benzenes can react with butyllithium in diethyl ether at -75 °C to generate the corresponding aryllithium species which can be trapped by a variety of electrophiles furnishing a diversity of new products .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrF4O . The molecular weight is 287.05 . The structure of this compound includes a benzene ring with a fluorine atom and a bromo-trifluoromethoxyethyl group attached to it .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm^3 . Its boiling point is 73.5±35.0 °C at 760 mmHg . The vapour pressure is 124.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 25.9±0.3 cm^3 .

Scientific Research Applications

Fluorinated Building Blocks in Organic Synthesis

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene serves as a valuable fluorinated building block. Researchers use it to introduce trifluoromethoxy (CF₃O) and bromine (Br) functionalities into organic molecules. These modifications enhance the stability, lipophilicity, and pharmacokinetic properties of drug candidates. The compound’s reactivity allows for diverse synthetic pathways, making it a versatile tool in medicinal chemistry and materials science .

Crop Protection and Agrochemicals

Fluorinated compounds play a crucial role in the crop protection industry. Researchers have explored the use of trifluoromethoxy-containing molecules as active ingredients in herbicides, fungicides, and insecticides. The unique electronic properties of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene contribute to its effectiveness in pest management. By incorporating this compound, scientists aim to develop environmentally friendly and potent agrochemicals .

Deuterium Labeling for NMR Studies

Deuterated compounds are essential for nuclear magnetic resonance (NMR) spectroscopy. Researchers use 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene as a precursor for deuterium labeling. By replacing hydrogen atoms with deuterium, they can study reaction mechanisms, metabolic pathways, and protein-ligand interactions. The compound’s trifluoromethoxy group provides a convenient handle for introducing deuterium at specific positions .

Electroreductive Deuteroarylation

In synthetic chemistry, electroreductive methods offer an efficient way to introduce deuterium into organic molecules. 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can participate in electroreductive deuteroarylation reactions. These transformations allow researchers to selectively replace hydrogen atoms with deuterium, aiding in drug discovery and mechanistic studies .

Materials Science and Surface Modification

The trifluoromethoxy group in this compound contributes to its hydrophobic nature. Researchers explore its use in surface modification, such as coating materials to enhance water repellency or reduce friction. Additionally, the bromine atom provides a reactive site for further functionalization, allowing tailored modifications for specific applications in materials science .

Fluorinated Reagents in Transition Metal Catalysis

Transition metal-catalyzed reactions often benefit from fluorinated reagents. 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can serve as a ligand or substrate in such catalytic processes. Its trifluoromethoxy group influences the electronic properties of the metal center, affecting reaction rates and selectivity. Researchers explore these applications in C–H activation, cross-coupling, and other synthetic transformations .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it might be involved in various biochemical reactions, potentially influencing multiple pathways. More research is needed to elucidate these pathways and their downstream effects.

properties

IUPAC Name

1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWUORYFLSJCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene

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